AtCCR1 Substrate Efficiency: Feruloyl-CoA Km = 0.42 μM Versus Sinapoyl-CoA Km = 1.07 μM
Feruloyl-CoA is the highest priority and most efficient substrate for recombinant AtCCR1 protein expressed in Escherichia coli. Head-to-head kinetic comparison demonstrates a Km of 0.42 μM for feruloyl-CoA, which is 2.5× lower than the Km of 1.07 μM for sinapoyl-CoA and substantially lower than the Km of 13.3 μM for p-coumaroyl-CoA (32× difference) [1].
| Evidence Dimension | Substrate affinity (Km) for AtCCR1 |
|---|---|
| Target Compound Data | Km = 0.42 μM |
| Comparator Or Baseline | sinapoyl-CoA: Km = 1.07 μM; p-coumaroyl-CoA: Km = 13.3 μM |
| Quantified Difference | 2.5× lower Km than sinapoyl-CoA; 32× lower Km than p-coumaroyl-CoA |
| Conditions | Recombinant AtCCR1 expressed in E. coli; NADPH-dependent reduction assay |
Why This Matters
Lower Km indicates higher enzyme affinity, making feruloyl-CoA the preferred substrate for AtCCR1 activity assays and inhibitor screening studies.
- [1] Baltas M, et al. Kinetic and inhibition studies of cinnamoyl-CoA reductase 1 from Arabidopsis thaliana. Plant Physiology and Biochemistry. 2005;43(8):746-753. (Km values: feruloyl-CoA 0.42 μM; sinapoyl-CoA 1.07 μM; p-coumaroyl-CoA 13.3 μM). View Source
